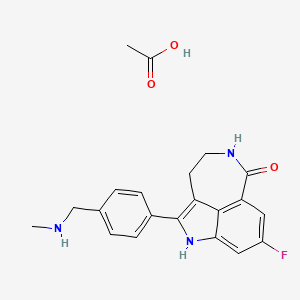

Rucaparib (acetate)

Description

Molecular Formula and Weight Analysis

Rucaparib acetate is derived from the parent compound rucaparib, a tricyclic indole derivative. The free base form of rucaparib has a molecular formula of $$ \text{C}{19}\text{H}{18}\text{FN}{3}\text{O} $$, with a molecular weight of 339.37 g/mol. The acetate salt form introduces an acetic acid moiety, resulting in the modified molecular formula $$ \text{C}{21}\text{H}{22}\text{FN}{3}\text{O}_{3} $$ and a molecular weight of 383.4 g/mol. This increase in molecular weight reflects the addition of the acetate counterion, which alters solubility and stability profiles.

Table 1: Molecular Comparison of Rucaparib Free Base and Acetate Salt

The acetate salt retains the core indole structure of the free base, with the addition of an acetate group at the protonatable nitrogen site. This modification is critical for improving bioavailability, as salt forms often exhibit enhanced aqueous solubility compared to their free bases.

Crystallographic Data and Solid-State Properties

Crystallographic data for rucaparib acetate remain limited in public databases, but insights can be inferred from related salt forms. For example, rucaparib camsylate (a camphorsulfonate salt) has been characterized with distinct polymorphic forms, including Form Alpha, Beta, and Gamma, each exhibiting unique X-ray powder diffraction (XRPD) patterns. While analogous data for the acetate salt are not explicitly reported, its solid-state behavior likely mirrors trends observed in other salts, where counterion interactions influence crystal packing and stability.

Key Solid-State Considerations :

- Hygroscopicity : Salt forms like acetate may reduce hygroscopicity compared to the free base, minimizing moisture uptake during storage.

- Thermal Stability : Differential scanning calorimetry (DSC) of rucaparib salts typically shows melting points above 150°C, suggesting robust thermal stability.

- Solubility : The acetate ion’s hydrophilic nature enhances aqueous solubility, a property critical for oral formulation development.

Comparative Analysis of Free Base vs. Acetate Salt Forms

The transition from free base to acetate salt introduces significant physicochemical advantages:

Table 2: Comparative Physicochemical Properties

| Property | Free Base | Acetate Salt |

|---|---|---|

| Aqueous Solubility | Low (lipophilic) | Moderate to High |

| Melting Point | Not reported | >150°C (estimated) |

| Stability in Solution | pH-sensitive | Improved pH tolerance |

- Solubility Enhancement : The acetate salt’s ionized state improves dissolution kinetics, facilitating absorption in the gastrointestinal tract. This aligns with observations for rucaparib phosphate, another salt form demonstrating enhanced bioavailability.

- Solid-State Stability : Salt forms often exhibit reduced propensity for polymorphism compared to free bases, simplifying manufacturing processes.

- Synthesis Considerations : Acetate salt formation typically involves reacting the free base with acetic acid in a polar solvent, followed by crystallization. This process yields high-purity material suitable for pharmaceutical use.

Properties

Molecular Formula |

C21H22FN3O3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

acetic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |

InChI |

InChI=1S/C19H18FN3O.C2H4O2/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-2(3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H3,(H,3,4) |

InChI Key |

NMSYMXVEBNHEFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Grignard Reaction

The process begins with a Grignard reaction between compound S-2 (20 g, 0.09 mol) and vinyl magnesium bromide (1M in THF) at -45°C. This yields compound S-3 (9.5 g, 47.5% yield) after recrystallization.

Step 2: Esterification

Compound S-3 undergoes esterification with thionyl chloride in methanol at 0°C, followed by a 6-hour reaction at 50°C. This step produces compound S-4 (14.6 g, 91% yield).

Step 3: Phosphorylation

Compound S-4 reacts with phosphorus oxychloride in DMF under ice-cooling, followed by heating to 80°C for 3 hours. Neutralization with ammonium hydroxide yields compound S-5 (3.6 g, 72% yield).

Step 4: Nitrovinyl Formation

Compound S-5 is treated with nitromethane and ammonium acetate at 70°C for 4 hours, forming the nitrovinyl intermediate S-6. Hydrogenation over 10% platinum-carbon in methanol under hydrogen gas affords the final key intermediate, 8-fluoro-3,4,5,6-tetrahydro-1H-benzazepino[5,4,3-cd]indol-6-one.

This method emphasizes cost-effective reagents (e.g., nitromethane as a solvent) but suffers from lower overall yields (~34% over six steps) and complex purification needs.

Fischer Indole Synthesis Route

Patent CN107954919B outlines a streamlined two-step route leveraging Fischer indole synthesis .

Step 1: Fischer Indole Cyclization

Compound A reacts with malondialdehyde in a buffered system (sodium acetate, pH 5–6) catalyzed by sulfuric acid at 60°C for 6 hours. This cyclization yields compound B (6-fluoro-1H-indole-4-carboxylate) with an 85% yield.

Step 2: Nitrovinyl Addition

Compound B undergoes condensation with nitromethane and ammonium acetate at 70°C for 3 hours, forming the nitrovinyl derivative (6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole-4-carboxylate) at 78% yield.

This route’s strengths include:

- Short Reaction Time : Total synthesis is completed in <10 hours.

- Eco-Friendly Conditions : Aqueous buffers replace hazardous solvents.

- High Yields : Combined yield of 66% surpasses multi-step approaches.

Comparative Analysis of Synthetic Methods

The palladium method excels in yield and simplicity but faces cost barriers. The Fischer indole route balances efficiency and sustainability, while the multi-step process is less favorable due to cumulative yield losses.

Chemical Reactions Analysis

Types of Reactions: Rucaparib undergoes various chemical reactions, including:

Oxidation: Rucaparib can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to form its amine derivative.

Substitution: Rucaparib can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Rucaparib N-oxide.

Reduction: Rucaparib amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ovarian Cancer

Rucaparib has received FDA approval for the treatment of patients with recurrent ovarian cancer who have deleterious BRCA mutations. The drug is indicated for use after two or more lines of chemotherapy.

- Efficacy : In clinical trials, Rucaparib demonstrated an overall response rate of approximately 54% in patients with high-grade serous ovarian carcinoma (HGSOC) and BRCA mutations .

- Safety Profile : An integrated safety analysis reported that the most common adverse events included nausea, fatigue, and anemia. Grade 3 or higher adverse events occurred in about 59% of patients .

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Rucaparib is being investigated for its efficacy in treating mCRPC, particularly in patients with DNA damage repair deficiencies.

- TRITON2 Study : This ongoing phase II trial has shown promising results, with a confirmed objective response rate of 44% among patients with BRCA1 or BRCA2 alterations .

- TRITON3 Study : This phase III trial aims to compare Rucaparib against standard chemotherapy (docetaxel) in chemotherapy-naïve patients with mCRPC and BRCA or ATM mutations. Preliminary results indicate that Rucaparib may replace chemotherapy as a first-line treatment option .

Other Cancers

Research is also exploring the potential applications of Rucaparib in other malignancies associated with DNA repair deficiencies:

- Pancreatic Cancer : While primarily focused on ovarian and prostate cancers, there are indications that Rucaparib could be beneficial for certain pancreatic cancers with BRCA mutations .

Case Studies

Several case studies have documented the real-world efficacy and safety of Rucaparib:

- Long-term Response Case Study : A study characterized patients with high-grade recurrent ovarian carcinoma who exhibited long-term responses to Rucaparib treatment. The findings highlighted specific molecular profiles associated with sustained efficacy .

- Real-world Delivery Analysis : An integrated safety analysis from early-phase trials provided insights into the management of adverse effects associated with Rucaparib therapy. This study emphasized the importance of monitoring and managing toxicities to optimize patient outcomes .

Data Tables

| Application Area | Indication | Efficacy | Common Adverse Events |

|---|---|---|---|

| Ovarian Cancer | Recurrent ovarian cancer with BRCA mutations | Overall response rate ~54% | Nausea, fatigue, anemia |

| Metastatic Castration-Resistant Prostate Cancer | mCRPC with BRCA/ATM mutations | Confirmed ORR ~44% in TRITON2 | Similar to ovarian cancer profile |

| Other Cancers | Potential applications in pancreatic cancer | Under investigation | Not fully characterized |

Mechanism of Action

Rucaparib exerts its effects by inhibiting the PARP enzymes, including PARP-1, PARP-2, and PARP-3. These enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting PARP, Rucaparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and ultimately causing cancer cell death through synthetic lethality. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways .

Comparison with Similar Compounds

Table 1: Comparative Efficacy in BRCA-Mutated Cancers

- In mCRPC, rucaparib achieved a hazard ratio (HR) of 0.50 for PFS in BRCA-mutated patients, outperforming docetaxel or androgen receptor pathway inhibitors (ARPIs) .

- Olaparib demonstrated higher PFS in ovarian cancer (HR = 0.30 in SOLO-1), but rucaparib’s benefit persists across broader patient subgroups, including older populations .

Pharmacokinetics (PK) and Drug Interactions

Table 2: PK Parameters of Rucaparib

| Dosage | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | AUC₀–t (ng·h/mL) | t₁/₂ (h) |

|---|---|---|---|---|

| 600 mg BID | 1,940 (CV 32%) | 2.0 | 16,500 (CV 28%) | 17.5 |

Key Differentiators and Limitations

Tumor Retention : Preclinical data indicate rucaparib accumulates in tumors even after plasma clearance, enhancing sustained PARP inhibition .

ATM Alterations: Limited efficacy in ATM-mutated mCRPC (HR = 0.95), highlighting BRCA specificity .

Biological Activity

Rucaparib (acetate) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily utilized in the treatment of certain cancers, particularly those associated with BRCA mutations. This article delves into its biological activity, efficacy, pharmacokinetics, and safety profile based on diverse research findings.

Rucaparib operates by inhibiting PARP enzymes, which play a critical role in DNA repair mechanisms. By blocking PARP, Rucaparib prevents cancer cells from repairing their damaged DNA, leading to cell death, particularly in cells deficient in homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations .

Pharmacokinetics

The pharmacokinetic profile of Rucaparib shows linear absorption characteristics within the dosage range of 240 mg to 840 mg twice daily. Key pharmacokinetic parameters include:

- C_max : 1940 ng/mL (54% CV)

- AUC_0-12h : 16900 h x ng/mL (54% CV)

- T_max : Median of 1.9 hours

- Bioavailability : Approximately 36% .

Ovarian Cancer

Rucaparib has demonstrated significant efficacy in treating ovarian cancer patients with BRCA mutations. A systematic review highlighted:

- Progression-Free Survival (PFS) : Patients receiving Rucaparib had improved PFS compared to control groups.

- Objective Response Rate (ORR) : Notably high in patients with BRCA mutations .

| Study | Population | Dosage | PFS | ORR |

|---|---|---|---|---|

| TRITON2 | Ovarian Cancer with BRCA mutations | 600 mg twice daily | 8.2 months | 43.5% |

| GEICO Study | Heavily pre-treated ovarian cancer patients | Varies | 2.5 months (median) | Stable disease in 7% |

Prostate Cancer

In metastatic castration-resistant prostate cancer (mCRPC), Rucaparib has shown promising results:

- The TRITON3 trial reported a median PFS of 11.2 months for patients with BRCA mutations compared to 8.3 months for those receiving docetaxel .

| Study | Population | Dosage | Median PFS | Hazard Ratio |

|---|---|---|---|---|

| TRITON3 | mCRPC with BRCA/ATM alterations | 600 mg twice daily | 11.2 months (BRCA) | 0.53 |

| TRITON2 | mCRPC post ARPI and taxane chemotherapy | 600 mg twice daily | 10.2 months (overall) | 0.61 |

Safety Profile

Rucaparib's safety profile has been evaluated across various studies:

- Common adverse effects include fatigue, nausea, and anemia.

- Serious adverse events were reported but were manageable and did not lead to significant treatment discontinuation .

Case Studies

- Ovarian Cancer Case : A patient with platinum-sensitive recurrent high-grade ovarian cancer showed a stable disease response after multiple lines of therapy, emphasizing Rucaparib's role in heavily pre-treated populations .

- Prostate Cancer Case : In a cohort of patients with mCRPC who previously received ARPI and taxane chemotherapy, Rucaparib resulted in a notable ORR of approximately 46% among those with measurable disease .

Q & A

Q. Which statistical approaches reconcile discordant survival endpoints (e.g., PFS vs. OS) in rucaparib trials?

- Answer: Rank-preserving structural failure time models and inverse probability weighting adjust for crossover effects in OS analyses, as seen in TRITON3, where PFS benefits (HR: 0.50) did not translate to significant OS gains . Sensitivity analyses should address confounding factors like subsequent therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.